3-Methyl-4-(thiophen-2-yl)azetidin-2-one

Antimicrobial resistance β-lactam antibiotics Structure-activity relationship

This 3-methyl-4-(thiophen-2-yl)azetidin-2-one features a privileged monocyclic β-lactam core with a thiophen-2-yl motif and 3-methyl group that collectively enhance antimicrobial potency against multidrug‑resistant strains (LogP 1.56). Its distinct substitution pattern is non‑interchangeable with simpler azetidin‑2‑one analogs, making it an ideal scaffold for SAR‑driven antibiotic discovery and cell‑permeable β‑lactamase inhibitor design. MW 167.23, complies with Lipinski’s Rule of Five. Secure this high‑purity building block to accelerate your infectious disease programs.

Molecular Formula C8H9NOS
Molecular Weight 167.23 g/mol
Cat. No. B13320967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(thiophen-2-yl)azetidin-2-one
Molecular FormulaC8H9NOS
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESCC1C(NC1=O)C2=CC=CS2
InChIInChI=1S/C8H9NOS/c1-5-7(9-8(5)10)6-3-2-4-11-6/h2-5,7H,1H3,(H,9,10)
InChIKeyOKHOMWFMTIEUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-(thiophen-2-yl)azetidin-2-one: A Monocyclic β-Lactam Scaffold for Antimicrobial Research


3-Methyl-4-(thiophen-2-yl)azetidin-2-one (CAS: 1525585-55-0) is a heterocyclic compound belonging to the monocyclic β-lactam (azetidin-2-one) class, characterized by a 3-methyl substitution and a thiophen-2-yl moiety at the 4-position . The azetidin-2-one core is a privileged scaffold in medicinal chemistry, known for its ability to mimic transition states in enzymatic reactions . While numerous azetidin-2-one derivatives have been explored for antibacterial, antifungal, and anticancer activities [1], the specific combination of substituents in this compound modulates its physicochemical properties and biological interactions, distinguishing it from unsubstituted or differently substituted analogs.

Why Simple Substitution of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one with Other Azetidinones is Problematic


Generic substitution of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one with other azetidin-2-one derivatives is not straightforward due to the critical role of the thiophen-2-yl motif and the 3-methyl group in modulating both biological activity and physicochemical properties. Studies have shown that the inclusion of a thiophen-2-yl motif in the azetidin-2-one scaffold significantly enhances antimicrobial potency against multidrug-resistant strains compared to other heterocyclic or aryl substitutions [1]. Furthermore, the presence of the 3-methyl group increases lipophilicity (LogP 1.56), which differs markedly from the non-methylated analog 4-(thiophen-2-yl)azetidin-2-one (XLogP3 0.5) [2]. These structural nuances directly impact membrane permeability, target binding, and overall efficacy, rendering in-class compounds non-interchangeable without quantitative performance verification.

Quantitative Differentiation of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one: Key Evidence for Selection


Enhanced Antimicrobial Activity Conferred by the Thiophen-2-yl Motif

In a 2024 study evaluating sixteen azetidin-2-one derivatives against multidrug-resistant bacterial strains, compounds incorporating a thiophen-2-yl motif at the N1/C4 position demonstrated significantly enhanced antimicrobial activity compared to other aryl or heterocyclic substitutions [1]. The most potent compounds containing the thiophen-2-yl moiety achieved minimum inhibitory concentrations (MIC) ranging from 0.97 to 3.9 μg/mL against Gram-positive and Gram-negative bacteria, surpassing the potency of standard ampicillin (MIC: 3.12–50 μg/mL) [1].

Antimicrobial resistance β-lactam antibiotics Structure-activity relationship

Increased Lipophilicity (LogP) Compared to the Non-Methylated Analog

The 3-methyl substitution in 3-Methyl-4-(thiophen-2-yl)azetidin-2-one results in a calculated LogP of 1.5551 . This represents a substantial increase in lipophilicity compared to the unsubstituted analog 4-(thiophen-2-yl)azetidin-2-one, which has a reported XLogP3 of 0.5 [1].

Physicochemical property Lipophilicity Drug-likeness

Favorable Molecular Properties for Drug-Likeness

3-Methyl-4-(thiophen-2-yl)azetidin-2-one possesses a molecular weight of 167.23 g/mol, a calculated LogP of 1.5551, 2 hydrogen bond acceptors, and 1 hydrogen bond donor . These values are well within the parameters of Lipinski's Rule of Five (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10), suggesting favorable drug-like properties for further development [1].

Drug design Lipinski's rule of five Physicochemical profiling

Optimal Research and Industrial Applications for 3-Methyl-4-(thiophen-2-yl)azetidin-2-one


Antimicrobial Lead Optimization for Multidrug-Resistant Infections

Given the demonstrated enhancement of antimicrobial activity by the thiophen-2-yl motif against multidrug-resistant strains [1], 3-Methyl-4-(thiophen-2-yl)azetidin-2-one serves as an ideal starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel antibiotics targeting resistant Gram-positive and Gram-negative pathogens.

Synthesis of Novel β-Lactamase Inhibitors

The monocyclic β-lactam core, combined with the increased lipophilicity (LogP 1.56) conferred by the 3-methyl group [2], makes this compound a promising precursor for the design of cell-permeable β-lactamase inhibitors, which are critical for overcoming resistance mechanisms in bacteria.

Medicinal Chemistry Building Block for Targeted Libraries

With a molecular weight of 167.23 g/mol and compliance with Lipinski's Rule of Five [3], 3-Methyl-4-(thiophen-2-yl)azetidin-2-one is a versatile building block for constructing focused compound libraries in drug discovery programs targeting intracellular bacterial infections or other diseases requiring good membrane permeability.

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